For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Aspalathin: Chemical Structure, Properties, and Biological Activities
Abstract
Aspalathin, a C-glucosyl dihydrochalcone unique to the South African rooibos plant (Aspalathus linearis), has garnered significant scientific interest for its potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of aspalathin. Detailed experimental protocols for its extraction, quantification, and biological evaluation are presented, alongside visualizations of its molecular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this promising natural compound.
Chemical Structure and Identification
Aspalathin is chemically known as 3-(3,4-Dihydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one.[4] It is a member of the dihydrochalcone class of flavonoids, characterized by a C-glycosidic bond linking a glucose molecule to the A-ring of the dihydrochalcone backbone.[5][6] This C-glycosidic linkage confers greater stability to the molecule compared to more common O-glycosides.
| Identifier | Value | Reference |
| IUPAC Name | 3-(3,4-dihydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one | [4] |
| Molecular Formula | C₂₁H₂₄O₁₁ | [1][4][5] |
| SMILES | C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)[C@H]3--INVALID-LINK--CO)O)O">C@@HO)O)O)O)O | [4] |
| CAS Number | 6027-43-6 | [5][6][7] |
Physicochemical Properties
The physicochemical properties of aspalathin are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Weight | 452.41 g/mol | [1][4][8] |
| Melting Point | 152–154 °C | [1] |
| Solubility | Soluble in water and methanol.[5] High solubility in 0.01 M HCl (pH 2), phosphate-buffered saline (pH 6.5), and Fasted State Simulated Intestinal Fluid (FaSSIF) (pH 6.5).[9][10] | [5][9][10] |
| Log P (predicted) | 2.07 | [1] |
| Log D (pH 7.4) (experimental) | 0.13 | [1][9] |
| Polar Surface Area | 208 Ų | [1][4] |
| Hydrogen Bond Donors | 9 | [1] |
| Hydrogen Bond Acceptors | 11 | [1] |
Biological Activities and Signaling Pathways
Aspalathin exhibits a range of biological activities, primarily attributed to its antioxidant, anti-diabetic, and anti-inflammatory properties.
Antioxidant Activity
Aspalathin is a potent antioxidant, effectively scavenging free radicals.[2] Its antioxidant capacity is attributed to the presence of multiple hydroxyl groups on its aromatic rings.[11] Aspalathin has been shown to be a more potent scavenger of the DPPH radical than some reference antioxidants.[11]
Aspalathin exerts its antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, aspalathin promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.
Anti-Diabetic Activity
Aspalathin has demonstrated significant anti-diabetic potential in both in vitro and in vivo models.[12][13][14] Its mechanisms of action are multifaceted and involve the modulation of key signaling pathways related to glucose and lipid metabolism.
Aspalathin enhances glucose uptake in skeletal muscle cells and adipocytes, at least in part, by activating AMP-activated protein kinase (AMPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[12][15] Activation of AMPK, a central energy sensor, leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose entry into cells.[13][14] The PI3K/Akt pathway is a key component of insulin signaling, and its activation by aspalathin contributes to improved insulin sensitivity.[15]
Anti-Inflammatory Activity
Aspalathin exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways.[8]
Aspalathin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16] By suppressing NF-κB activation, aspalathin can attenuate the inflammatory response.
Experimental Protocols
Extraction and Purification of Aspalathin from Aspalathus linearis
A common method for the extraction and purification of aspalathin involves the following steps:
Quantification of Aspalathin by UHPLC-PDA-MS
An ultra-high-performance liquid chromatography method coupled with photodiode array and mass spectrometry detectors is suitable for the quantification of aspalathin.[14]
| Parameter | Specification |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.6 µm) |
| Mobile Phase A | Water with 0.05% formic acid |
| Mobile Phase B | Acetonitrile with 0.05% formic acid |
| Gradient | A time-programmed gradient from 10% to 25% B over 30 minutes |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 288 nm and MS in negative ion mode |
In Vitro Antioxidant Activity Assays
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Add 180 µL of the FRAP reagent to a 96-well plate.
-
Add 20 µL of the aspalathin solution (or standard/blank) to the wells.
-
Incubate at 37 °C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value based on a standard curve of FeSO₄.
The ORAC assay measures the antioxidant's ability to quench peroxyl radicals.
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In a 96-well black microplate, add 25 µL of aspalathin solution (or standard/blank).
-
Add 150 µL of fluorescein solution (4 µM).
-
Incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution (240 mM).
-
Measure the fluorescence decay every minute for 60 minutes (excitation at 485 nm, emission at 520 nm).
-
Calculate the area under the curve and compare it to a Trolox standard curve.
In Vitro Anti-Diabetic Activity Assay: Glucose Uptake in L6 Myotubes
This assay measures the effect of aspalathin on glucose uptake in a skeletal muscle cell line.
-
Culture L6 myoblasts in DMEM with 10% FBS until they reach confluence.
-
Differentiate the myoblasts into myotubes by switching to DMEM with 2% horse serum for 5-7 days.
-
Starve the myotubes in serum-free DMEM for 2 hours.
-
Treat the cells with aspalathin at various concentrations for 1 hour.
-
Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Normalize the results to the protein concentration.
In Vivo Anti-Diabetic Activity in a Streptozotocin-Induced Diabetic Rat Model
This in vivo model assesses the hypoglycemic effect of aspalathin.
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Induce diabetes in male Wistar rats by a single intraperitoneal injection of streptozotocin (STZ) (e.g., 50 mg/kg).
-
Confirm hyperglycemia (blood glucose > 250 mg/dL) after 72 hours.
-
Divide the diabetic rats into groups: diabetic control, aspalathin-treated (e.g., 10, 20, 40 mg/kg/day, oral gavage), and a positive control (e.g., metformin).
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Treat the rats for a specified period (e.g., 28 days).
-
Monitor blood glucose levels and body weight regularly.
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At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipid profile) and tissues for histopathological examination.
Conclusion
Aspalathin is a unique and promising natural compound with a well-characterized chemical structure and a diverse range of biological activities. Its potent antioxidant, anti-diabetic, and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as Nrf2, AMPK, PI3K/Akt, and NF-κB, make it a compelling candidate for further investigation in the context of metabolic and inflammatory diseases. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the full therapeutic potential of aspalathin. Further preclinical and clinical studies are warranted to translate these promising findings into tangible health benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive in vitro antidiabetic screening of Aspalathus linearis using a target-directed screening platform and cellomics - Food & Function (RSC Publishing) DOI:10.1039/D0FO02611E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Aspalathin Protects the Heart against Hyperglycemia-Induced Oxidative Damage by Up-Regulating Nrf2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspalathin Protects the Heart against Hyperglycemia-Induced Oxidative Damage by Up-Regulating Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimising the Polyphenolic Content and Antioxidant Activity of Green Rooibos (Aspalathus linearis) Using Beta-Cyclodextrin Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Effects of Aspalathin and Nothofagin from Rooibos (Aspalathus linearis) In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. Comprehensive in vitro antidiabetic screening of Aspalathus linearis using a target-directed screening platform and cellomics - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. texilajournal.com [texilajournal.com]
- 13. Aspalathin improves hyperglycemia and glucose intolerance in obese diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Isolation of aspalathin and nothofagin from rooibos (Aspalathus linearis) using high-performance countercurrent chromatography: sample loading and compound stability considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
